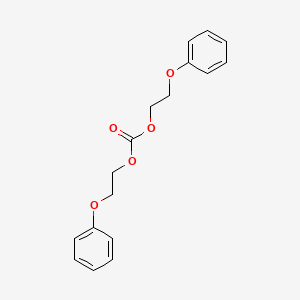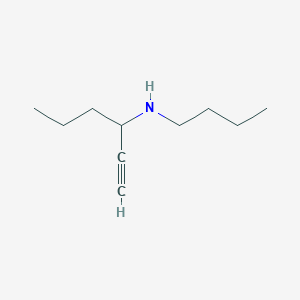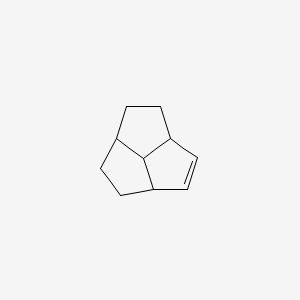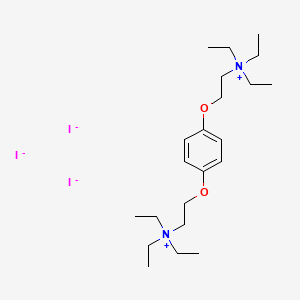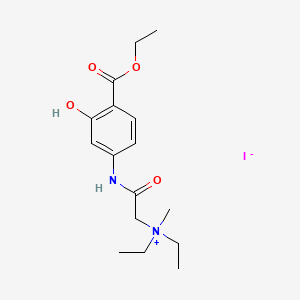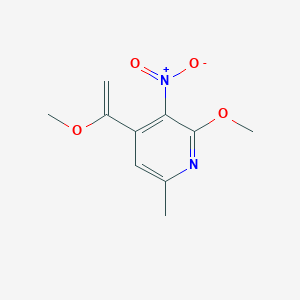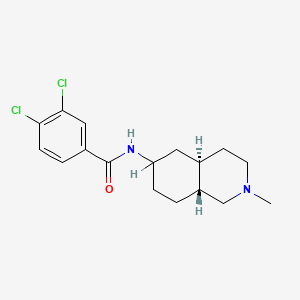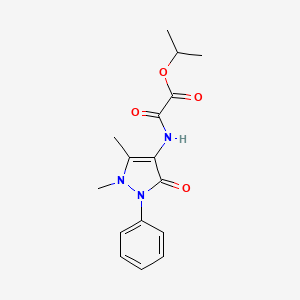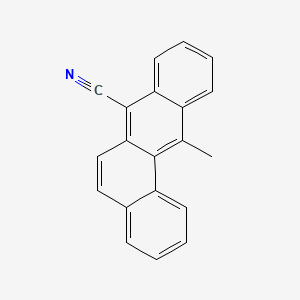
2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Further nitration and methylation steps are employed to introduce the nitro and methyl groups at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amino-substituted quinazolines, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: Lacks the nitro and methyl groups but shares the core structure.
4-Hydroxyquinazoline: Similar hydroxyl group but different substitution pattern
Uniqueness
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a therapeutic agent compared to other quinazoline derivatives .
Propiedades
Número CAS |
7467-38-1 |
|---|---|
Fórmula molecular |
C10H11N3O3+2 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium |
InChI |
InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2 |
Clave InChI |
DPWHCPPJEXJQKL-UHFFFAOYSA-P |
SMILES canónico |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)

